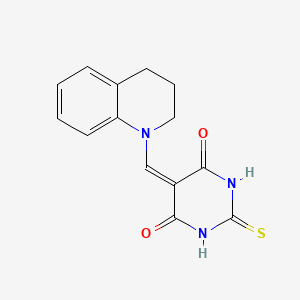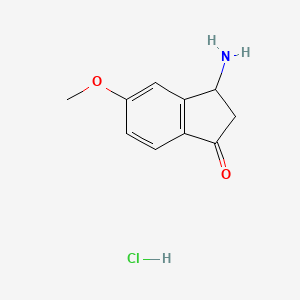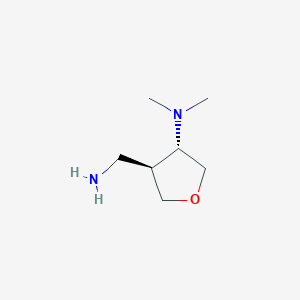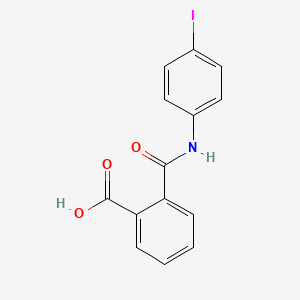
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine, also known as Varenicline, is a medication used to help people quit smoking. It was approved by the FDA in 2006 and has since become a popular treatment option for smokers looking to quit. However, beyond its clinical use, Varenicline has also been the subject of scientific research, particularly in the field of neuroscience, due to its unique mechanism of action.
Wirkmechanismus
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine works by selectively binding to and activating alpha4beta2 nicotinic acetylcholine receptors in the brain. This activation leads to the release of dopamine, a neurotransmitter associated with reward and pleasure. By mimicking the effects of nicotine in the brain, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine can help reduce the cravings and withdrawal symptoms associated with smoking cessation.
Biochemical and Physiological Effects:
In addition to its effects on the reward pathway in the brain, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system. Additionally, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has been shown to have anti-inflammatory effects, which may be beneficial for a range of medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has several advantages for use in lab experiments. For example, it has a well-defined mechanism of action and can be easily synthesized in the lab. Additionally, it has been extensively studied in both animals and humans, making it a well-established tool for research. However, there are also limitations to its use, particularly in terms of its selectivity for alpha4beta2 nicotinic acetylcholine receptors. This selectivity may limit its usefulness for studying other types of receptors or neurotransmitters in the brain.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine. One area of interest is its potential use in the treatment of other addictive disorders, such as alcohol or opioid addiction. Additionally, there is interest in exploring the effects of 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine on other neurotransmitter systems in the brain, such as the glutamate or GABA systems. Finally, there is interest in developing new compounds that are similar to 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine but have improved selectivity or efficacy for specific types of receptors or neurotransmitters.
Synthesemethoden
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine is synthesized through a multi-step process that involves the reaction of 5-chloro-2-ethoxyaniline with piperidine and formaldehyde. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has been the subject of extensive scientific research, particularly in the field of neuroscience. This is due to its ability to selectively activate nicotinic acetylcholine receptors in the brain, which are involved in the reward pathway associated with nicotine addiction. By activating these receptors, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine can help reduce the cravings and withdrawal symptoms associated with smoking cessation.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12/h3-4,9,12,17-18H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWAILQBKBAFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874616.png)
![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B2874617.png)
![5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874618.png)


![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide](/img/structure/B2874627.png)
![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2874628.png)
![(Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2874630.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2874633.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2874635.png)

![3-benzyl-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2874637.png)